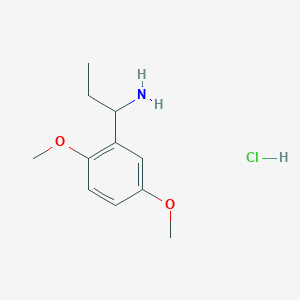

1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride

描述

1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a substituted phenylalkylamine characterized by a propane backbone with a primary amine group at the first carbon and 2,5-dimethoxy substitutions on the aromatic ring. The compound’s molecular formula is inferred as C₁₁H₁₈ClNO₂ (based on analogs like 3-(3,5-dimethoxyphenyl)propan-1-amine hydrochloride, ), with a molecular weight of approximately 231.72 g/mol (similar to the 3,5-dimethoxy isomer in ).

Key properties include:

属性

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3;/h5-7,10H,4,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMMGSIWUCCNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride, often referred to as DMPPA, is a compound of significant interest in pharmacological research due to its structural similarities to known psychoactive substances. This article explores the biological activity of DMPPA, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMPPA has a molecular formula of CHClNO, characterized by a propan-1-amine backbone linked to a 2,5-dimethoxyphenyl group. The presence of two methoxy groups on the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for various pharmacological investigations.

Research suggests that DMPPA may interact with serotonin (5-HT) and dopamine receptors, potentially influencing mood and cognitive functions. Similar compounds have shown psychoactive properties due to their ability to modulate neurotransmitter release and receptor activity . Notably, studies indicate that DMPPA might exhibit agonistic activity at specific serotonin receptor subtypes, particularly the 5-HT receptor, which is implicated in mood regulation and psychotropic effects .

Biological Activity Overview

The biological activity of DMPPA can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonin Receptor Interaction | Potential agonistic effects on 5-HT receptors may influence mood and cognition. |

| Dopamine Receptor Interaction | Possible modulation of dopaminergic pathways affecting reward and pleasure. |

| Psychoactive Properties | Structural similarities to known psychedelics suggest potential psychoactivity. |

Neurotransmitter Interaction Studies

Recent studies have focused on the interaction of DMPPA with serotonin receptors. For instance, computational models have predicted its binding affinity for various receptor subtypes, indicating that modifications in the molecular structure can significantly impact receptor engagement and subsequent biological effects .

Comparative Analysis with Similar Compounds

DMPPA shares structural features with other phenethylamines known for their psychoactive effects. A comparative analysis highlights the unique properties of DMPPA:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,5-Dimethoxyamphetamine (DMA) | One methoxy group less than DMPPA | Known psychoactive effects |

| 1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-amine | Contains bromine enhancing reactivity | Exhibits significant receptor activity |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride with key analogs:

Notes:

- Positional Isomerism : The 2,5-dimethoxy substitution pattern distinguishes the target compound from the 3,5-dimethoxy isomer (), which may alter receptor binding affinity.

- Halogen vs.

- Alkyl Chain Modifications : The 4-propyl substitution in increases lipophilicity, possibly enhancing blood-brain barrier penetration.

Pharmacological and Functional Differences

a) Serotonin Receptor Activity

- 2,5-Dimethoxyamphetamine HCl (): Acts as a potent serotonin (5-HT₂A) receptor agonist, associated with hallucinogenic effects. Its propan-2-amine structure (secondary amine) may enhance receptor affinity compared to primary amines.

- 1-(2,5-Dimethoxyphenyl)propan-1-amine HCl : Primary amines generally exhibit lower receptor binding than secondary amines due to reduced lipophilicity. However, the 2,5-dimethoxy groups may partially compensate by enhancing π-π interactions with receptors.

c) Solubility and Stability

准备方法

Classical Synthetic Routes via Nitroalkene Reduction

A common and well-documented approach to synthesize 1-(2,5-dimethoxyphenyl)propan-1-amine hydrochloride involves the reduction of the corresponding nitroalkene precursor, 1-(2,5-dimethoxyphenyl)-2-nitropropene.

Synthesis of the nitroalkene precursor: Condensation of 2,5-dimethoxybenzaldehyde with nitroethane under basic or acidic conditions yields the β-nitrostyrene derivative (1-(2,5-dimethoxyphenyl)-2-nitropropene).

Reduction to the amine: The nitroalkene is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For example, LiAlH4 reduction in dry ether under reflux for extended periods (e.g., 20 hours) has been reported to yield the free amine, which can be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Isolation of the hydrochloride salt: The free amine is typically converted to the hydrochloride salt by dissolving in a solvent like 2-propanol and adding a slight excess of hydrogen chloride, followed by filtration and drying to obtain the crystalline hydrochloride salt.

This classical approach is well-established and yields reasonably pure product suitable for further pharmacological evaluation.

One-Pot Reduction of β-Nitrostyrenes Using Sodium Borohydride and Copper(II) Chloride

A more modern and efficient method involves a one-pot reduction of β-nitrostyrene derivatives to phenethylamine hydrochlorides using sodium borohydride (NaBH4) in the presence of copper(II) chloride (CuCl2).

The β-nitrostyrene substrate is added to a suspension of NaBH4 in a 2-propanol/water mixture (2:1 ratio) at reflux (~80°C).

A catalytic amount of CuCl2 is added dropwise to facilitate the reduction.

After completion, the reaction mixture is basified with NaOH, and the product is extracted with 2-propanol.

The amine product is then precipitated as its hydrochloride salt by addition of excess HCl in diethyl ether or dioxane, followed by cooling and filtration.

The hydrochloride salt is purified by washing with cold diethyl ether or acetone.

This method offers several advantages:

Mild reaction conditions.

Avoidance of highly reactive hydride reagents like LiAlH4.

Good yields (62–83%) and scalability up to at least 10 mmol scale without significant yield loss.

Simplified workup due to solvent partitioning properties.

The procedure is versatile and applicable to various substituted β-nitrostyrenes, including 2,5-dimethoxy derivatives.

Epoxide Ring-Opening with 2,5-Dimethoxyphenethylamine

Another synthetic route involves the nucleophilic ring-opening of epoxides with 2,5-dimethoxyphenethylamine to form amino alcohol intermediates, which can be converted to the target amine hydrochloride.

2,5-Dimethoxyphenethylamine is reacted with an epoxide such as 1-chloro-3-(m-tolyloxy)-2-propanol or 1,2-epoxy-3-(m-tolyloxy)propane under controlled temperature (e.g., 95–100°C) for several hours.

The reaction mixture is cooled and stirred with an organic solvent (e.g., ethyl acetate or ether) to precipitate insoluble amine hydrochloride salts.

The free base intermediate can be isolated by solvent evaporation and purified.

Conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride in 2-propanol, followed by filtration and drying.

This method is useful for preparing structurally related amines and their hydrochloride salts, though yields can vary (e.g., 29–58% based on starting amine or alcohol).

Biocatalytic Synthesis via Transaminase-Mediated Amination

Recent advances in biocatalysis have enabled the asymmetric synthesis of chiral phenylpropanamine derivatives using immobilized whole-cell transaminases.

Starting from prochiral ketones related to 1-(2,5-dimethoxyphenyl)propan-1-one, transaminase enzymes catalyze the selective amination to produce enantiomerically enriched amines.

Immobilized biocatalysts with (R)-transaminase activity can achieve high conversion rates (88–89%) and excellent enantiomeric excess (>99% ee).

(S)-enantiomers can be obtained via kinetic resolution of racemic mixtures.

This enzymatic method offers environmentally friendly conditions and high stereoselectivity, which is critical for pharmaceutical applications.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Classical Reduction (LiAlH4) | LiAlH4, dry ether, reflux, then HCl treatment | Moderate to high | Established, reliable | Requires harsh reagents, longer reaction times |

| One-Pot NaBH4/CuCl2 Reduction | NaBH4, CuCl2, 2-PrOH/H2O (2:1), reflux | 62–83% | Mild, scalable, simple workup | Requires careful control of reaction conditions |

| Epoxide Ring-Opening with 2,5-Dimethoxyphenethylamine | Epoxides, amine, heat, HCl in 2-propanol | 29–58% | Useful for related derivatives | Lower yields, multi-step purification |

| Biocatalytic Transaminase-Mediated Amination | Immobilized transaminase, prochiral ketones | Up to ~89% conversion | High stereoselectivity, green chemistry | Requires enzyme availability and optimization |

Detailed Research Findings and Notes

The one-pot reduction method using sodium borohydride and copper(II) chloride has been optimized for various substituted β-nitrostyrenes, including 2,5-dimethoxy derivatives, with careful solvent selection (2-propanol/water) to ensure solubility and efficient reaction progression.

The classical LiAlH4 reduction remains a benchmark for producing free amines from nitroalkenes but involves more rigorous handling and safety precautions due to the reactive hydride reagent.

Epoxide ring-opening reactions provide an alternative route to related amino alcohol intermediates, which can be converted to the hydrochloride salt. This method has been used in patented processes for structurally similar compounds, although yields are generally lower and purification steps more complex.

Biocatalytic methods using transaminases represent a cutting-edge approach for accessing enantiopure 1-(2,5-dimethoxyphenyl)propan-1-amine derivatives. These methods are gaining traction due to their environmental benefits and potential for producing chiral drug candidates with high enantiomeric purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。